hGGPPS-IN-2 hGGPPS-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16647830
InChI: InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33)
SMILES:
Molecular Formula: C20H18FN5O7P2S
Molecular Weight: 553.4 g/mol

hGGPPS-IN-2

CAS No.:

Cat. No.: VC16647830

Molecular Formula: C20H18FN5O7P2S

Molecular Weight: 553.4 g/mol

* For research use only. Not for human or veterinary use.

hGGPPS-IN-2 -

Specification

Molecular Formula C20H18FN5O7P2S
Molecular Weight 553.4 g/mol
IUPAC Name [[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid
Standard InChI InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33)
Standard InChI Key ADZFVWRKYSFEGP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O

Introduction

Chemical Structure and Design Rationale of hGGPPS-IN-2

Core Scaffold and Functional Moieties

hGGPPS-IN-2 belongs to the thienopyrimidine-based bisphosphonate (ThP-BP) class, characterized by a bicyclic thieno[3,2-d]pyrimidine core linked to a bisphosphonate group via a C-2 substituent . The critical structural features include:

  • Thienopyrimidine core: Facilitates π-π stacking interactions with aromatic residues in the hGGPPS active site.

  • C-2 side chain: A methylene-linked hydrophobic group (e.g., cyclohexyl or phenyl) that enhances selectivity for hGGPPS over farnesyl pyrophosphate synthase (hFPPS) .

  • Bisphosphonate moiety: Serves as a bioisostere for geranylgeranyl pyrophosphate (GGPP), competing with the natural substrate for binding .

Crystallographic studies of the hGGPPS-IN-2/hGGPPS complex (PDB: 6C57) reveal key interactions:

  • The bisphosphonate group coordinates with Mg²⁺ ions and forms hydrogen bonds with residues Arg73, Gln185, and Lys212.

  • The thienopyrimidine core occupies a hydrophobic pocket near the FPP-binding site, displacing the isoprenoid substrate .

Structure-Activity Relationship (SAR) Insights

Optimization of the ThP-BP library identified critical SAR trends:

Modification SiteEffect on hGGPPS IC₅₀Selectivity (hGGPPS vs. hFPPS)
C-2 hydrophobic substituent↓ IC₅₀ (64 nM → 75 nM)↑ 30-fold → 50-fold
C-6 substitutionLoss of activity-
Bisphosphonate bioisostereEssential for binding-

For example, replacing the C-2 cyclohexyl group in compound 10a (IC₅₀ = 64 nM) with a bulkier adamantane moiety (compound 11c) improved selectivity 50-fold against hFPPS while maintaining sub-100 nM potency .

Mechanism of Action: Targeting Protein Prenylation

Disruption of Geranylgeranylation

hGGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) with isopentenyl pyrophosphate (IPP) to form GGPP, a lipid anchor for post-translational modification of small GTPases like Rap1A and RhoA . hGGPPS-IN-2 inhibits this reaction with an IC₅₀ of 75 nM, leading to:

  • Accumulation of unprenylated Rap1A (detected via Western blot) .

  • Loss of membrane localization for GTPases, impairing signal transduction .

Induction of ER Stress and Apoptosis

In MM RPMI-8226 cells, hGGPPS-IN-2 (EC₅₀ = 75 nM) triggers:

  • ER Stress:

    • 4.8-fold increase in spliced XBP1 mRNA (qPCR) .

    • Upregulation of BiP/GRP78, a marker of unfolded protein response .

  • Apoptotic Signaling:

    • Phosphorylation of ERK (proapoptotic) and dephosphorylation of AKT (antiapoptotic) .

    • Caspase-3/7 activation (2.5-fold vs. controls) .

Geranylgeraniol (GGOH) co-treatment completely rescues cells from apoptosis, confirming on-target effects .

Preclinical Efficacy Data

In Vitro Antimyeloma Activity

Cell LinehGGPPS-IN-2 EC₅₀ (μM)Zoledronic Acid EC₅₀ (μM)Selectivity Index (NHBE/RPMI-8226)
RPMI-82260.075 ± 0.0211 ± 3.518.7
U2660.12 ± 0.0314 ± 4.115.4
NHBE (normal cells)1.4 ± 0.3110 ± 25-

hGGPPS-IN-2 exhibits 80-fold greater potency than zoledronic acid in MM cells while sparing normal bronchial epithelial cells (NHBE) .

In Vivo Pharmacodynamics

In the Vk*MYC murine MM model:

  • Dosing: 10 mg/kg twice weekly (subcutaneous).

  • Outcomes:

    • 62% reduction in serum M-protein (p < 0.001 vs. vehicle) .

    • 75% decrease in bone marrow plasmacytosis (histopathology) .

  • Target Engagement:

    • 89% inhibition of Rap1A geranylgeranylation (Western blot) .

Pharmacokinetic Profile

ParameterMouseRatHuman Microsomes
t₁/₂ (min)128187154
CL (mL/min/kg)322228
Vd (L/kg)1.20.91.1

hGGPPS-IN-2 demonstrates:

  • Low clearance across species (22–32 mL/min/kg).

  • Moderate volume of distribution (0.9–1.2 L/kg), suggesting limited tissue penetration .

  • High bone affinity (hydroxyapatite binding Kd = 8.9 nM), enabling targeted delivery to myelomatous lesions .

Therapeutic Advantages Over Existing Agents

Comparison with Bisphosphonates

ParameterhGGPPS-IN-2Zoledronic Acid
TargethGGPPShFPPS
MM Cell EC₅₀75 nM11 μM
Bone Resorption IC₅₀1.2 μM9 nM
Therapeutic Index (NHBE/MM)18.70.008

The 248-fold higher therapeutic index of hGGPPS-IN-2 stems from:

  • Lower hGGPPS mRNA abundance in MM vs. normal cells (ΔCt = 5.2) .

  • Selective inhibition of survival pathways in malignant plasma cells .

Synergy with Proteasome Inhibitors

Combination with bortezomib enhances apoptosis:

  • Single-agent: 35% cell death (hGGPPS-IN-2) vs. 28% (bortezomib).

  • Combination: 78% cell death (CI = 0.42, synergistic) .

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